1-(2,4-difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,4-Difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The difluorophenyl group is often introduced through a Suzuki coupling reaction, where a boronic acid derivative of the difluorophenyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Thiophenyl Group Addition: The thiophenyl group can be added using a similar coupling reaction or through direct substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents and reagents are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(2,4-Difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of specific enzymes or receptors, potentially useful in treating diseases such as cancer and inflammation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The difluorophenyl and thiophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds:
1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern on the pyrazole ring.
1-(2,4-Difluorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: Substitution of the thiophenyl group with a furan group.
Uniqueness: 1-(2,4-Difluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2S/c15-8-3-4-11(9(16)6-8)18-12(13-2-1-5-21-13)7-10(17-18)14(19)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUKVAKIRSAPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=C(C=C(C=C3)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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